

# Initial Characterization of the Novel Antimicrobial Peptide: Pentenocin A

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## Compound of Interest

Compound Name: *Pentenocin A*

Cat. No.: *B1246404*

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## Introduction

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action, which can circumvent conventional resistance pathways. This document provides a comprehensive overview of the initial characterization of **Pentenocin A**, a novel cationic antimicrobial peptide. The data and methodologies presented herein are based on foundational studies aimed at elucidating its therapeutic potential.

## Discovery and Source

**Pentenocin A** was first isolated from the culture supernatant of a novel bacterial strain, *Enterococcus pentosaceus*, discovered in a unique ecological niche. The discovery was the result of a high-throughput screening program designed to identify new sources of bacteriocins with activity against clinically relevant pathogens. The producing organism is a Gram-positive bacterium, and initial studies suggest that **Pentenocin A** is a Class IIa bacteriocin.

## Antimicrobial Activity

**Pentenocin A** exhibits potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including several multidrug-resistant strains. Its efficacy was quantified using standard microbroth dilution assays to determine the Minimum Inhibitory Concentration (MIC).

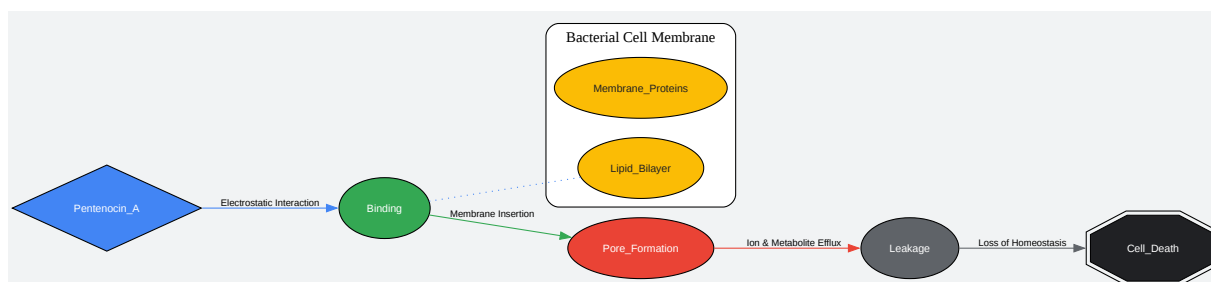
Table 1: Minimum Inhibitory Concentration (MIC) of **Pentenocin A** against various bacterial strains.

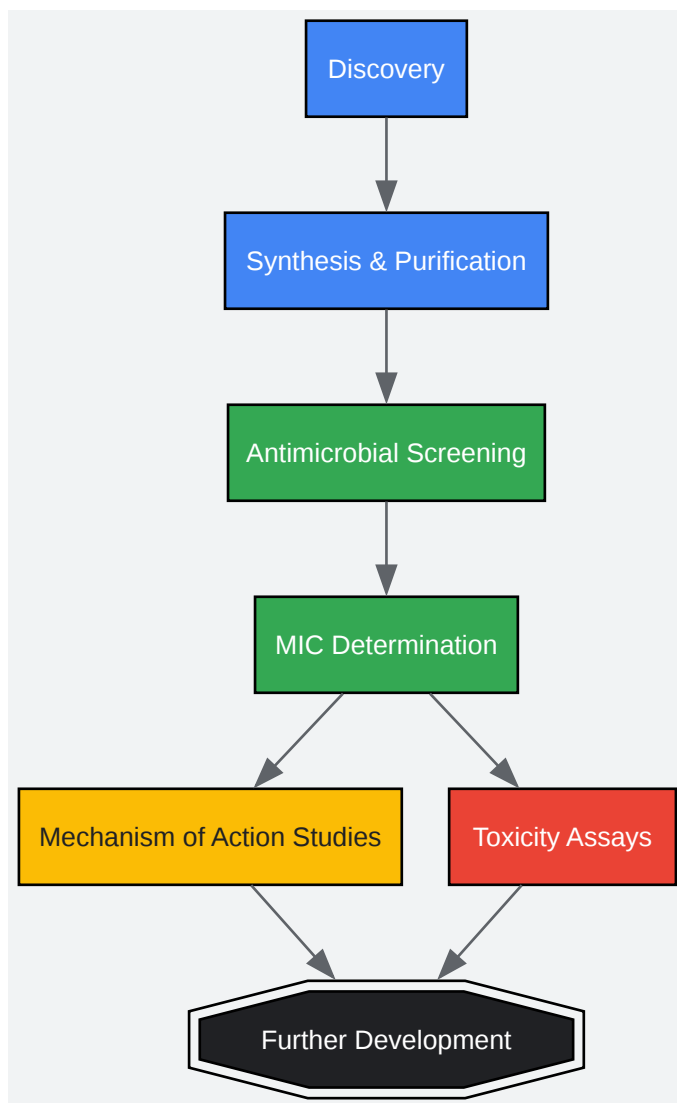
Target Organism	Strain Type	MIC (µg/mL)
Staphylococcus aureus	ATCC 29213	4
Staphylococcus aureus	MRSA BAA-1717	8
Listeria monocytogenes	ATCC 19115	2
Enterococcus faecalis	VRE ATCC 51299	16
Escherichia coli	ATCC 25922	32
Acinetobacter baumannii	MDR Clinical Isolate	16
Pseudomonas aeruginosa	ATCC 27853	64

Note: The presented MIC values are a summary of initial findings and may vary based on experimental conditions. The antimicrobial activity data is analogous to that reported for other enterocins and antimicrobial peptides.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Mechanism of Action: Membrane Permeabilization

Initial investigations into the mechanism of action of **Pentenocin A** suggest that it primarily targets the bacterial cell membrane. Like many cationic AMPs, **Pentenocin A** is thought to interact with the negatively charged components of the bacterial membrane, leading to disruption and increased permeability. This ultimately results in the leakage of essential cellular contents and cell death.[\[1\]](#)





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- To cite this document: BenchChem. [Initial Characterization of the Novel Antimicrobial Peptide: Pentenocin A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246404#initial-characterization-of-pentenocin-a-peptide]

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